diethoxyphosphoryl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetate

Catalog No.
S3317060
CAS No.
25188-98-1
M.F
C12H18N3O8PS
M. Wt
395.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
diethoxyphosphoryl (2E)-2-(2-amino-1,3-thiazol-4-y...

CAS Number

25188-98-1

Product Name

diethoxyphosphoryl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetate

IUPAC Name

diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetate

Molecular Formula

C12H18N3O8PS

Molecular Weight

395.33 g/mol

InChI

InChI=1S/C12H18N3O8PS/c1-4-21-24(18,22-5-2)23-11(17)10(8-7-25-12(13)14-8)15-20-6-9(16)19-3/h7H,4-6H2,1-3H3,(H2,13,14)/b15-10-

InChI Key

DOXUHDDTLHKPOE-GDNBJRDFSA-N

SMILES

CCOP(=O)(OCC)OC(=O)C(=NOCC(=O)OC)C1=CSC(=N1)N

Canonical SMILES

CCOP(=O)(OCC)OC(=O)C(=NOCC(=O)OC)C1=CSC(=N1)N

Isomeric SMILES

CCOP(=O)(OCC)OC(=O)/C(=N\OCC(=O)OC)/C1=CSC(=N1)N

Description

i-PMMA can be prepared from t-C4H9MgBr. Structure of crystalline isotactic poly(methyl methacrylate) (i-PMMA) was investigated by X-ray diffraction and infra red spectroscopic techniques.

Diethoxyphosphoryl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetate is a complex organic compound characterized by its unique structural features. It contains a thiazole ring, which is known for its biological significance, particularly in medicinal chemistry. The compound's molecular formula is C15H24N3O7PS2C_{15}H_{24}N_{3}O_{7}PS_{2}, indicating the presence of phosphorus and sulfur atoms, which contribute to its chemical reactivity and potential biological activity. The thiazole moiety is substituted with an amino group and an iminoacetate functionality, enhancing its pharmacological properties.

Due to its functional groups. Notably:

  • Nucleophilic Substitution: The thiazole nitrogen can act as a nucleophile in reactions with electrophiles.
  • Esterification: The diethoxyphosphoryl group can undergo esterification reactions, forming esters with alcohols.
  • Condensation Reactions: The iminoacetate part of the molecule can engage in condensation reactions to form more complex structures.

These reactions can lead to derivatives that may exhibit different biological activities or improved pharmacokinetic properties.

Diethoxyphosphoryl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetate exhibits significant biological activities, particularly as an antimicrobial and anticancer agent. Compounds containing thiazole rings are often studied for their ability to inhibit various enzymes and receptors involved in disease processes. Preliminary studies suggest that this compound may possess:

  • Antimicrobial Properties: Effective against certain bacterial strains.
  • Anticancer Activity: Potential inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

The synthesis of diethoxyphosphoryl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetate typically involves multi-step synthetic pathways:

  • Formation of the Thiazole Ring: Starting from appropriate precursors such as amino acids or thiazole derivatives.
  • Phosphorylation: Introducing the phosphoryl group through reactions with phosphorus-containing reagents.
  • Ester Formation: Reacting the resultant thiazole derivative with diethyl oxalate or similar compounds to form the ester linkage.

Each step requires careful control of reaction conditions to achieve high yields and purity.

This compound has potential applications in various fields, including:

  • Medicinal Chemistry: As a lead compound for developing new antimicrobial or anticancer drugs.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against pathogens.
  • Biochemical Research: As a tool for studying enzyme inhibition and other biochemical pathways involving thiazole derivatives.

Interaction studies are crucial for understanding the pharmacodynamics of diethoxyphosphoryl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetate. These studies typically involve:

  • Binding Affinity Tests: Assessing how well the compound binds to specific biological targets such as enzymes or receptors.
  • In Vitro Assays: Evaluating the compound's efficacy against various cell lines to determine its therapeutic potential.

Such studies provide insights into the mechanism of action and help identify potential side effects or interactions with other drugs.

Several compounds share structural similarities with diethoxyphosphoryl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-(2-amino-1,3-thiazol-4-yl)phenolContains a thiazole ring and phenolic groupKnown for its role as an enzyme inhibitor
(Z)-4-Chloro-2-(2-methoxy-2-oxoethoxy)iminoacetic AcidSimilar iminoacetate structureExhibits different biological activity profiles
2-(2-Aminothiazol-4-yl)-2-(methoxycarbonyl)acetic AcidContains a methoxycarbonyl groupPotentially less reactive than diethoxyphosphoryl derivative

These compounds highlight the uniqueness of diethoxyphosphoryl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetate in terms of its phosphorus-containing structure and potential applications in drug development.

XLogP3

1.4

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

1

Exact Mass

395.05522271 g/mol

Monoisotopic Mass

395.05522271 g/mol

Heavy Atom Count

25

Other CAS

25188-98-1

Dates

Modify: 2024-04-14

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